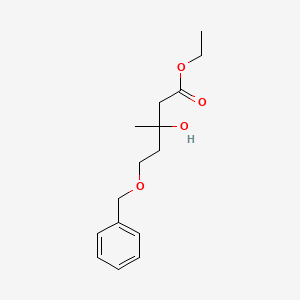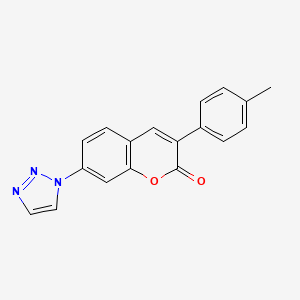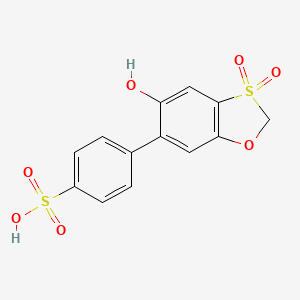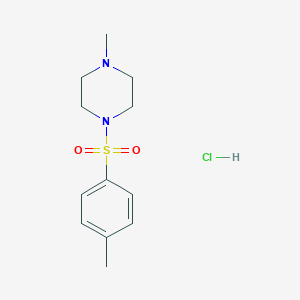
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenylmethoxy group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-3-methyl-5-phenylmethoxypentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-oxo-3-methyl-5-phenylmethoxypentanoate.
Reduction: 3-hydroxy-3-methyl-5-phenylmethoxypentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenylmethoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate can be compared with similar compounds like:
Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Ethyl 3-hydroxy-3-methyl-5-methoxypentanoate: Lacks the phenyl group, affecting its biological activity and applications.
The presence of both the phenylmethoxy and hydroxy groups in this compound makes it unique and versatile for various applications.
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-19-14(16)11-15(2,17)9-10-18-12-13-7-5-4-6-8-13/h4-8,17H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXOHDFTSUPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(CCOCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-bis[3-(1-hydroxyethyl)phenyl]hexanediamide](/img/structure/B8042762.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B8042766.png)
![4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide](/img/structure/B8042771.png)
![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[3-(4-benzamidophenoxy)propyl]benzamide](/img/structure/B8042786.png)
![ethyl N-[(2-amino-4-bromobenzoyl)amino]carbamate](/img/structure/B8042790.png)
![2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol](/img/structure/B8042799.png)
![2-[[4-[2-[4-(2-Cyanopropan-2-ylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8042807.png)
![2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8042813.png)


![2-[[Methoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8042838.png)

![N-[4-(2-phenylsulfanylacetyl)phenyl]acetamide](/img/structure/B8042851.png)
